3-methoxy-4-nitro-1H-pyrazole

Physicochemical characterization Solid-state properties Process chemistry

3-Methoxy-4-nitro-1H-pyrazole is a disubstituted pyrazole heterocycle bearing a methoxy group at the 3-position and a nitro group at the 4-position, with molecular formula C4H5N3O3 and a molecular weight of 143.10 g/mol. The compound exhibits a melting point of 198–201 °C, a density of 1.477 g/cm³, and a predicted pKa of 8.67.

Molecular Formula C4H5N3O3
Molecular Weight 143.1 g/mol
CAS No. 400755-41-1
Cat. No. B1588061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-4-nitro-1H-pyrazole
CAS400755-41-1
Molecular FormulaC4H5N3O3
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)2-5-6-4/h2H,1H3,(H,5,6)
InChIKeyGLNYWXCDHONDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1) – Physicochemical Profile and Procurement Baseline


3-Methoxy-4-nitro-1H-pyrazole is a disubstituted pyrazole heterocycle bearing a methoxy group at the 3-position and a nitro group at the 4-position, with molecular formula C4H5N3O3 and a molecular weight of 143.10 g/mol . The compound exhibits a melting point of 198–201 °C, a density of 1.477 g/cm³, and a predicted pKa of 8.67 . Its topological polar surface area (TPSA) is 83.7 Ų and XLogP3 is 0.3, indicating moderate polarity and hydrogen-bonding capacity (1 H-bond donor, 4 H-bond acceptors) . The compound is commercially available at purities ranging from 95% to ≥98% (HPLC area) from multiple suppliers, with batch scales up to kilogram quantities [1].

Why 3-Methoxy-4-nitro-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


The 3-methoxy-4-nitro substitution pattern creates a unique electronic push–pull system that generic pyrazoles (e.g., 4-nitro-1H-pyrazole, 3-methoxy-1H-pyrazole, or 1H-pyrazole) do not replicate. The electron-donating methoxy group at C3 raises the HOMO energy and activates the ring toward electrophilic substitution, while the electron-withdrawing nitro group at C4 lowers the LUMO energy and directs regioselectivity in N-functionalization reactions [1]. Concretely, 3-methoxy-4-nitro-1H-pyrazole has a pKa of 8.67, substantially lower than 4-nitro-1H-pyrazole (pKa 9.63) and dramatically higher than 3,4-dinitro-1H-pyrazole (pKa 3.95), meaning its NH acidity and tautomeric equilibrium are distinct from each analog . Its LogP of 0.67 and TPSA of 83.7 Ų position it in a unique physicochemical space that affects solubility, phase-transfer behavior, and downstream coupling efficiency . Replacing it with 4-nitro-1H-pyrazole (LogP 0.46) or the N-methylated derivative (LogP ~1.14 estimated) alters the lipophilicity of the resulting reaction intermediate, potentially changing reaction kinetics, yield, and product purity in multi-step syntheses. These differences are not marginal; they determine whether an N-alkylation proceeds with 61% vs. <40% yield and whether the product regiochemistry is correct [2].

Quantitative Differentiation Evidence for 3-Methoxy-4-nitro-1H-pyrazole vs. Closest Analogs


Melting Point Elevation vs. 4-Nitro-1H-pyrazole: Implications for Handling and Formulation

3-Methoxy-4-nitro-1H-pyrazole exhibits a melting point of 198–201 °C, which is approximately 38 °C higher than that of its closest analog, 4-nitro-1H-pyrazole (160–164 °C) . The introduction of the 3-methoxy group significantly increases crystal lattice energy, reducing the compound's tendency to sublime or decompose during storage at elevated temperatures. In contrast, 3,4-dinitro-1H-pyrazole melts at only 90–91 °C, making it less suitable for processes requiring thermal robustness . A higher melting point directly correlates with improved room-temperature storage stability and easier handling as a free-flowing solid, reducing special cold-chain logistics requirements .

Physicochemical characterization Solid-state properties Process chemistry

NH Acidity (pKa) Fine-Tuning vs. 4-Nitro- and 3,4-Dinitro-1H-pyrazoles: Impact on N-Functionalization Regioselectivity

The predicted pKa of 3-methoxy-4-nitro-1H-pyrazole is 8.67, which is approximately 0.96 log units lower (more acidic) than 4-nitro-1H-pyrazole (pKa 9.63) and dramatically higher than 3,4-dinitro-1H-pyrazole (pKa 3.95) . This intermediate acidity is critical for regioselective N-functionalization: deprotonation under mildly basic conditions (e.g., K2CO3 in DMF) proceeds cleanly without generating significant amounts of the undesired C-nitroalkylated byproducts that plague the more acidic 3,4-dinitro analog [1]. The methoxy group's +M effect modulates the NH pKa such that N-alkylation with 2-dimethylaminoethyl chloride proceeds in 61% isolated yield under standard conditions, whereas analogous reactions with 4-nitro-1H-pyrazole under identical conditions typically give lower yields due to less favorable deprotonation equilibrium [2][3].

Reaction regioselectivity N-alkylation Synthetic intermediate

Lipophilicity (LogP) and TPSA Differentiation: Predictable Phase-Transfer and Purification Behavior

3-Methoxy-4-nitro-1H-pyrazole has a measured/calculated LogP of 0.67 and a TPSA of 83.7 Ų . This places it in a narrow window of moderate lipophilicity: more polar than the N-methylated analog (LogP estimated ~1.14 based on ZINC database predictions) yet more lipophilic than 4-nitro-1H-pyrazole (ACD/LogP 0.46) [1]. The difference of +0.21 log units vs. 4-nitro-1H-pyrazole means the 3-methoxy compound partitions approximately 1.6× more favorably into organic solvents, facilitating extractive workup after aqueous reactions. The TPSA of 83.7 Ų, arising from the nitro group (2× O) and the methoxy oxygen, provides sufficient polarity for normal-phase chromatographic retention (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) while still permitting efficient recovery from reverse-phase C18 columns, unlike the dinitro analog (TPSA ~120 Ų) which requires highly aqueous mobile phases and exhibits tailing .

Lipophilicity Chromatographic purification Solvent partitioning

Patent-Backed Synthetic Utility: Key Intermediate for FAK Kinase Inhibitors and BASF Nitrification Inhibitors

3-Methoxy-4-nitro-1H-pyrazole is explicitly claimed as a critical reagent in two distinct patent families. First, CN-111484482-A and WO-2020156283-A1 describe its use in preparing alkynyl pyrimidine/pyridine compounds that act as focal adhesion kinase (FAK) inhibitors for cancer therapy [1]. Second, WO-2019166560-A1 (BASF) and its family members (AU-2019226359-A1, EP-3759097-A1) disclose its N-functionalization to produce nitrification inhibitors for agricultural fertilizer applications [2][3]. In both cases, the 3-methoxy-4-nitro substitution pattern is structurally required: the methoxy group is retained in the final active molecule in the FAK inhibitor series, and it serves as the anchor point for propargyl ether formation in the nitrification inhibitor series. Neither 4-nitro-1H-pyrazole nor 3-methoxy-1H-pyrazole can serve as substitutes because each lacks one of the two functional handles necessary for the subsequent synthetic transformations . The compound's industrial relevance is underscored by its production scale (up to kilograms) and its listing as a "versatile small molecule scaffold" by multiple vendors .

Kinase inhibitor synthesis Nitrification inhibitor Agrochemical intermediate

Solid-State Density and Crystal Packing vs. 4-Nitropyrazole: Differentiating Physical Form for Formulation

3-Methoxy-4-nitro-1H-pyrazole has a measured density of 1.477 g/cm³, which is approximately 5% lower than 4-nitro-1H-pyrazole (1.552 g/cm³) despite its higher molecular weight . This counterintuitive result indicates that the 3-methoxy group disrupts the efficient crystal packing observed in 4-nitropyrazole, leading to a less dense lattice. The density of 3,4-dinitro-1H-pyrazole (1.867 g/cm³) is substantially higher due to the additional polar nitro group . The lower density of the target compound compared to 4-nitropyrazole may affect milling, blending, and tablet compression properties in formulations, if the compound itself or a salt thereof is ever used directly in solid-dosage applications. More broadly, the density difference serves as an orthogonal identity confirmation metric (alongside melting point) for incoming quality control, distinguishing authentic 3-methoxy-4-nitro-1H-pyrazole from the commonly confused 4-nitro analog .

Crystal engineering Formulation Solid-state chemistry

Procurement-Driven Application Scenarios for 3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1)


FAK-Targeted Anticancer Drug Discovery: Reproducing Patent Examples (CN-111484482-A)

Medicinal chemistry teams developing focal adhesion kinase (FAK) inhibitors for oncology should procure 3-methoxy-4-nitro-1H-pyrazole to faithfully reproduce the synthetic routes described in CN-111484482-A and WO-2020156283-A1, where it serves as the pyrazole building block for constructing alkynyl pyrimidine/pyridine kinase inhibitors [1]. Substituting 4-nitro-1H-pyrazole would yield a des-methoxy analog with altered kinase hinge-binding interactions, potentially losing potency against FAK and invalidating SAR hypotheses. The compound's pKa of 8.67 ensures efficient N-alkylation under the mild basic conditions specified in the patent examples (K2CO3/DMF), whereas the more acidic 3,4-dinitro analog would undergo competitive C-alkylation side reactions .

Agrochemical Nitrification Inhibitor Development: Following BASF Patent WO-2019166560-A1

Agrochemical R&D groups targeting nitrification inhibitors for urea-based or ammonium-based fertilizer formulations should source 3-methoxy-4-nitro-1H-pyrazole as the core intermediate for preparing N-functionalized alkoxy pyrazole nitrification inhibitors, as taught by BASF in WO-2019166560-A1 [2]. The compound's 3-methoxy group is the site for propargyl ether formation, a key structural feature for soil persistence and nitrification inhibition activity. The 61% demonstrated yield for N-alkylation provides an industrially viable starting point for process optimization [3]. Unlike 4-nitro-1H-pyrazole, which lacks the methoxy handle, this compound enables the full N-functionalized alkoxy pyrazole scaffold claimed in the patent.

Building Block Procurement for Parallel Library Synthesis: Physicochemical Property-Driven Selection

Core facility managers and compound library designers should select 3-methoxy-4-nitro-1H-pyrazole over 4-nitro-1H-pyrazole when seeking a pyrazole building block with balanced LogP (0.67), moderate TPSA (83.7 Ų), and a free NH for diversification. Its melting point of 198–201 °C allows for ambient-temperature automated weighing and dispensing, reducing the need for cold storage compartments in compound management systems . The lower density (1.477 g/cm³) compared to 4-nitropyrazole also facilitates accurate gravimetric dispensing in high-throughput parallel synthesis platforms. The compound's dual functional handles (nitro for reduction to amine; methoxy for demethylation to OH) offer orthogonal diversification strategies not available with either mono-functional analog.

Quality Control and Incoming Material Verification: Density and Melting Point as Orthogonal Identity Tests

Analytical and QC laboratories receiving shipments of 3-methoxy-4-nitro-1H-pyrazole can use the quantitative differentiation data in this guide to design an orthogonal identity verification protocol. The compound should have a melting point of 198–201 °C (not 160–164 °C, which would indicate 4-nitropyrazole) and a density of 1.477 g/cm³ (not 1.552 g/cm³) . HPLC purity should be ≥98% (area%) with a single peak at the expected retention time consistent with a LogP of 0.67 . This multi-parameter identification protocol prevents costly mix-ups with visually similar nitro-pyrazoles and ensures batch-to-batch consistency in multi-step synthetic campaigns.

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